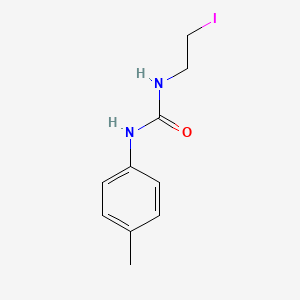

1-(2-Iodoethyl)-3-(4-methylphenyl)urea

Description

1-(2-Iodoethyl)-3-(4-methylphenyl)urea is a urea derivative characterized by a 2-iodoethyl group attached to one nitrogen atom and a 4-methylphenyl group on the other. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No. |

15145-46-7 |

|---|---|

Molecular Formula |

C10H13IN2O |

Molecular Weight |

304.13 g/mol |

IUPAC Name |

1-(2-iodoethyl)-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |

InChI Key |

AIZVQULRTJJXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCI |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea ()

- Structure: Shares the 4-methylphenyl group but replaces the 2-iodoethyl with a morpholino-triazine moiety.

- Synthesis : Prepared via reaction of 4-methylphenyl isocyanate with aniline derivatives, yielding 33% product .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structure : Features a 4-methoxyphenyl group and a pyrrole-carbonyl substituent.

- Synthesis : Achieved 72% yield via a one-step carbonylation reaction with triphosgene .

- Comparison : The methoxy group (electron-donating) contrasts with the electron-withdrawing iodoethyl group, affecting electronic properties and reaction pathways.

N-[3-(p-toluenesulfonyloxy)phenyl]-N’-[3-(p-methoxybenzenesulfonyloxy)phenyl]urea ()

- Structure : Contains sulfonyloxy groups, which are strong electron-withdrawing substituents.

- Relevance : Sulfonyl groups, like iodine, are good leaving groups, but their steric and electronic effects differ, influencing substitution kinetics .

Physicochemical Properties

Biological Activity

1-(2-Iodoethyl)-3-(4-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl isocyanate with 2-iodoethylamine. The reaction conditions can vary but often utilize solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The yield of this synthesis can range from 40% to 60% depending on the specific conditions used.

Antitumor Activity

Research has shown that derivatives of urea compounds, including this compound, exhibit significant antitumor properties. For example, studies on similar compounds have indicated that they can inhibit tumor growth in various cancer cell lines, including colon carcinoma (CT-26) and breast cancer models.

- Mechanism of Action : The antitumor activity is often linked to the compound's ability to disrupt microtubule formation and induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can lead to cell cycle arrest, particularly in the G2 phase, followed by apoptosis as indicated by increased sub-G1 cell populations.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits potent antitumor effects, it also shows a favorable safety profile with limited cytotoxicity against normal human cell lines.

Study 1: In Vitro Evaluation

In a study evaluating the biological activity of related compounds, it was found that this compound analogs exhibited dose-dependent inhibition of cell proliferation in CT-26 cells. The drug uptake was characterized as rapid, suggesting effective membrane permeability.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| ICEU | CT-26 | 5.0 | Microtubule disruption |

| ICEU | MDA-MB-231 | 7.0 | Apoptosis induction |

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that intraperitoneal administration of similar urea derivatives leads to significant tumor growth inhibition compared to control groups. The biodistribution studies indicated accumulation in tumor tissues, correlating with therapeutic efficacy.

Research Findings

Research has demonstrated that urea derivatives can interact with various biological targets:

- Microtubules : Many studies highlight the ability of these compounds to bind to β-tubulin, disrupting microtubule dynamics which is crucial for cancer cell division.

- Apoptotic Pathways : Enhanced apoptosis through mitochondrial pathways has been observed, with markers such as cytochrome c release being indicative of this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.